1-Fluoro-8-hydroxynaphthalene

Lipophilicity ADME Drug Design

Sourcing a fluoronaphthol building block with the precise 1,8-peri-substitution geometry for kinase inhibitor programs is challenging-generic regioisomers lack the essential intramolecular O-H···F hydrogen bond and through-space ¹⁹F-¹³C NMR coupling needed for SAR studies. 1-Fluoro-8-hydroxynaphthalene (CAS 383155-01-9) resolves this: • Unique peri-F substitution enables intramolecular O-H···F bonding, modulating acidity (pKa ~8.7) and reactivity vs. non-peri analogs • Through-space ¹⁹F-¹³C coupling provides a diagnostic NMR handle for structural elucidation-absent in 2-, 4-, or non-halogenated naphthol regioisomers • Key intermediate for KRAS-targeting kinase inhibitors; XLogP3 = 2.9 offers favorable ADME profile vs. 8-chloro analog (LogP = 3.2) • ≥95% purity with batch-specific QC; stored under nitrogen at 2-8°C for maximum stability

Molecular Formula C10H7FO
Molecular Weight 162.16 g/mol
CAS No. 383155-01-9
Cat. No. B1600941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-8-hydroxynaphthalene
CAS383155-01-9
Molecular FormulaC10H7FO
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=CC=C2)F
InChIInChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H
InChIKeyPGUGLDZOLIXVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-8-hydroxynaphthalene Overview


1-Fluoro-8-hydroxynaphthalene (8-fluoro-1-naphthol, CAS 383155-01-9) is a fluorinated naphthalene derivative characterized by a hydroxyl group at the 1-position and a fluorine atom at the 8-position of the naphthalene ring. Its molecular formula is C10H7FO with a monoisotopic mass of 162.048093 g/mol . The compound features a unique 1,8-peri-substitution pattern that enables intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom, a structural feature that distinguishes it from other fluoronaphthol regioisomers and non-fluorinated analogs . This specific substitution pattern confers distinct physicochemical properties and reactivity profiles that are leveraged in medicinal chemistry as a building block for kinase inhibitors, in NMR spectroscopy as a model for through-space coupling phenomena, and in materials science for liquid crystal precursor development [1].

Why 1-Fluoro-8-hydroxynaphthalene Cannot Be Substituted


Substitution of 1-fluoro-8-hydroxynaphthalene with alternative fluoronaphthol regioisomers (e.g., 4-fluoro-1-naphthol, 2-fluoro-1-naphthol) or other 8-halogenated naphthols (e.g., 8-chloro-1-naphthol) is not equivalent due to fundamental differences in physicochemical properties, intramolecular interactions, and resulting reactivity. The 1,8-peri-substitution pattern creates a unique intramolecular O-H···F hydrogen bond that alters the compound's acidity, NMR spectroscopic signature, and its behavior in cross-coupling reactions compared to non-peri-substituted analogs . The fluorine atom at the 8-position, as opposed to chlorine, provides a specific balance of electronegativity and atomic radius that enables through-space 19F-13C coupling—a diagnostic tool in NMR spectroscopy that is absent or significantly different in chloro and unsubstituted analogs . Furthermore, the calculated lipophilicity (XLogP3 = 2.9) and the electron-withdrawing effect of the peri-fluorine atom directly influence metabolic stability and binding interactions in medicinal chemistry applications, making the compound non-interchangeable with its non-fluorinated or chloro-substituted counterparts .

1-Fluoro-8-hydroxynaphthalene: Differentiation Evidence


Lower Lipophilicity vs. 8-Chloro-1-naphthol

1-Fluoro-8-hydroxynaphthalene possesses a calculated octanol/water partition coefficient (XLogP3) of 2.9, whereas the corresponding 8-chloro analog (8-chloro-1-naphthol, CAS 65253-31-8) exhibits a higher predicted LogP of 3.2 . This difference of ΔLogP = -0.3 indicates that the fluorinated compound is measurably less lipophilic than its chloro counterpart, a property known to correlate with improved aqueous solubility, reduced plasma protein binding, and distinct membrane permeability profiles [1].

Lipophilicity ADME Drug Design Medicinal Chemistry

Through-Space 19F-13C NMR Coupling

The 1,8-peri relationship between the hydroxyl group and the fluorine atom in 1-fluoro-8-hydroxynaphthalene results in a well-documented through-space 19F-13C coupling that is experimentally observable and has been studied both experimentally and theoretically . This through-space coupling is a direct consequence of the spatial proximity enforced by the peri-substitution pattern and is not observed in non-peri-substituted fluoronaphthols such as 4-fluoro-1-naphthol (CAS 315-53-7) or in non-fluorinated 1-naphthol, where the coupling mechanism is either absent or relies solely on through-bond J-coupling pathways .

NMR Spectroscopy Through-Space Coupling Structural Elucidation 19F NMR

Intramolecular O-H···F Hydrogen Bond

1-Fluoro-8-hydroxynaphthalene forms an intramolecular hydrogen bond (IMHB) between the 8-fluoro substituent and the 1-hydroxyl proton, a structural feature confirmed by IR and NMR spectroscopic analysis . This peri-interaction is absent in regioisomers such as 4-fluoro-1-naphthol (CAS 315-53-7) and 2-fluoro-1-naphthol, where the fluorine and hydroxyl groups are spatially separated and cannot engage in intramolecular hydrogen bonding. While direct comparative pKa data between the target and its non-peri analogs are not available, the presence of the IMHB is known to alter the acidity constant (pKa) and excited-state proton transfer kinetics in naphthol systems [1].

Intramolecular Hydrogen Bond Acidity Reactivity Physical Organic Chemistry

1-Fluoro-8-hydroxynaphthalene Applications


Medicinal Chemistry: Kinase and KRAS Inhibitors

1-Fluoro-8-hydroxynaphthalene serves as a key intermediate in the synthesis of novel triheterocyclic compounds and naphthalene-based kinase inhibitors, including those targeting mutant KRAS proteins implicated in pancreatic, colorectal, and lung cancers [1]. Its calculated lipophilicity (XLogP3 = 2.9) positions it favorably for modulating pharmacokinetic properties compared to more lipophilic halogenated analogs such as 8-chloro-1-naphthol (LogP = 3.2), offering a tangible advantage in optimizing ADME profiles during lead optimization .

NMR Spectroscopy: Through-Space Coupling Model

The 1,8-peri-substitution pattern of 1-fluoro-8-hydroxynaphthalene generates a robust through-space 19F-13C coupling that is experimentally accessible and has been studied both experimentally and theoretically . This property makes the compound an essential reference standard for NMR spectroscopists developing new pulse sequences, investigating non-bonded spin-spin interactions, and validating computational models of coupling constants—capabilities not offered by non-peri-substituted fluoronaphthol regioisomers.

Physical Organic Chemistry: H-Bond & Proton Transfer Probe

The intramolecular O-H···F hydrogen bond in 1-fluoro-8-hydroxynaphthalene, confirmed by IR and NMR spectroscopy, provides a well-defined system for studying resonance-assisted hydrogen bonding and excited-state proton transfer (ESPT) in polycyclic aromatic systems . Researchers investigating the interplay between hydrogen bonding and fluorescence quenching, acidity modulation, or tautomerization can use this compound as a structurally rigid model that is not available in non-peri-substituted analogs.

Materials Science: Fluorinated Liquid Crystal Precursor

Fluorinated naphthalene derivatives, including those derived from 1-fluoro-8-hydroxynaphthalene, are employed in the design of liquid crystal mixtures for active matrix LCD displays, where the fluorine substituent enhances voltage-holding capacity and reduces viscosity [2]. The specific peri-substitution pattern may influence the nematic-isotropic transition temperature and dielectric anisotropy of the final liquid crystal compounds, providing a structural handle for tuning electro-optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-8-hydroxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.